![molecular formula C13H19N5 B8232100 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 477600-74-1) is a pyrrolopyrimidine derivative characterized by a methyl group and a 4-methylpiperidin-3-yl substituent on the N4 position. Its molecular formula is C₁₃H₁₉N₅, with a molecular weight of 245.32 g/mol. The compound is stored at 2–8°C under inert conditions due to its sensitivity to light and moisture .
Preparation Methods
Key Synthetic Pathways
Chiral Resolution via Diastereomeric Salt Formation
The stereoselective synthesis of the (3R,4R)-configured intermediate is achieved through chiral acid-mediated resolution. In this method, racemic N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Formula-10) is treated with chiral acids such as L-tartaric acid or dibenzoyl-D-tartaric acid in solvents like ethanol or isopropanol. The diastereomeric salt of the desired (3R,4R)-enantiomer preferentially crystallizes, yielding >98% enantiomeric excess (ee) after recrystallization .
Reaction Conditions:
-
Chiral Acid: L-Tartaric acid (0.5–1.0 equiv)
-
Solvent: Ethanol/water (4:1 v/v)
-
Temperature: 25–30°C
-
Yield: 72–85% after recrystallization
This method is favored for its scalability and compatibility with industrial purification protocols.
Palladium-Catalyzed Debenzylation
A pivotal step in synthesizing the piperidine core involves hydrogenolytic debenzylation. N-Benzyl-protected intermediates (e.g., Formula-9) are treated with hydrogen gas (50–60 psi) in the presence of 10% palladium hydroxide on carbon. Ethanol/water (3:1) is employed to enhance catalyst activity and prevent over-reduction .
Critical Parameters:
-
Catalyst Loading: 5–10 wt%
-
Reaction Time: 24–48 hours
-
Impurity Control: Maintaining room temperature (25°C) limits dihydro impurity formation to <0.15% .
Cyclocondensation with 2-Cyanoacetyl Derivatives
The final step couples the resolved piperidine amine (Formula-6) with 2-cyanoacetyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base. This exothermic reaction requires controlled addition at 0–5°C to prevent side reactions .
Optimized Protocol:
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: THF, anhydrous
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 88–92%
Alternative Routes and Intermediate Synthesis
Boc Deprotection Using ZnBr₂
A tert-butoxycarbonyl (Boc)-protected precursor undergoes deprotection with zinc bromide in dichloromethane. This method avoids acidic conditions, preserving the pyrrolopyrimidine ring’s integrity .
Procedure:
Direct Amination of 4-Chloropyrrolopyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Formula-8) reacts with 1-benzyl-4-methylpiperidin-3-amine in dimethylformamide (DMF) using sodium hydride as a base. Subsequent debenzylation yields the target amine .
Conditions:
-
Base: NaH (1.5 equiv)
-
Temperature: 80°C
-
Yield (Two Steps): 68%
Impurity Profiling and Mitigation
Dihydro Impurity Formation
Over-hydrogenation during debenzylation generates dihydro derivatives, which are controlled by:
-
Low-Temperature Hydrogenation: 25°C vs. 50°C reduces impurity from 1.2% to 0.1% .
-
Catalyst Screening: Palladium hydroxide minimizes over-reduction compared to Pd/C .
Stereochemical Purity
Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with mobile phases of hexane/ethanol/diethylamine (80:20:0.1) achieving baseline resolution .
Industrial-Scale Considerations
Solvent Selection
-
Ether Solvents: Methyl tert-butyl ether (MTBE) replaces THF for safer large-scale reactions .
-
Aqueous Workup: Ethyl acetate/water partitioning removes polar byproducts efficiently.
Crystallization Optimization
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of tofacitinib. Tofacitinib is a selective inhibitor of JAK3 and has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's structure allows for modifications that can enhance its biological activity and specificity towards different kinases.
Key Properties:
- Molecular Formula: C13H19N5
- Molecular Weight: 245.32 g/mol
- Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core that is crucial for its biological activity.
Cancer Research
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study on N4-phenylsubstituted derivatives demonstrated their potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization.
Anti-inflammatory Applications
The compound's structural characteristics suggest potential anti-inflammatory properties. As a JAK inhibitor, it may modulate inflammatory pathways by inhibiting cytokine signaling involved in immune responses.
Research Insight:
Studies have shown that JAK inhibitors can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukin (IL)-6 and IL-23.
Synthesis and Structural Modifications
The synthetic pathways for producing this compound involve several steps that allow for the introduction of various substituents to enhance its pharmacological properties. The synthesis typically starts from readily available piperidine derivatives and involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine framework.
Synthetic Route Overview:
- Start with 1-Piperidinecarboxylic acid derivatives.
- Introduce methyl groups at specific positions.
- Cyclocondensation with appropriate reagents to form the final structure.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is shared across multiple derivatives, but substituents at the N4 position dictate pharmacological and physicochemical properties. Key analogues include:
N4-Aryl Substituted Derivatives
- N4-(3,4-Dichlorophenyl) analogue (Compound 5): Exhibits a molecular weight of 279.0199 g/mol and a white solid state.
- N4-(3-Nitrophenyl) analogue (Compound 12) : The nitro group confers strong electron-withdrawing properties, which may stabilize the molecule but reduce bioavailability (melting point: 359°C) .
Piperidine and Spirocyclic Modifications
- (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl) analogue : This spirocyclic variant demonstrated JAK1 selectivity (IC₅₀ = 8.5 nM) with a 48-fold selectivity over JAK2. The rigid spiro structure likely enhances binding specificity compared to flexible piperidine derivatives .
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (TLC Rf) | Key Substituent |
---|---|---|---|---|
Target Compound | 245.32 | Not reported | Not reported | 4-Methylpiperidin-3-yl |
N4-(4-Methoxyphenyl) (Compound 6) | 241.11 | Not reported | 0.52 | 4-Methoxyphenyl |
N4-(3-Nitrophenyl) (Compound 12) | 256.08 | 359 | Not reported | 3-Nitrophenyl |
N4-(4-Bromophenyl) (Compound 10) | 289.01 | Not reported | 0.60 | 4-Bromophenyl |
Spirocyclic JAK1 Inhibitor | 299.33 | Not reported | Not reported | 5-Azaspiro[2.4]heptan-7-yl |
Notes:
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, correlating with increased TLC Rf values .
Biological Activity
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477600-74-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 245.32 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.32 g/mol |
CAS Number | 477600-74-1 |
Purity | 95% |
This compound has been identified as a Janus kinase (JAK) inhibitor, particularly affecting JAK3, which plays a critical role in cytokine signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine ring significantly influence the compound's potency and selectivity. For instance:
- Chirality : The introduction of chiral centers in the piperidine scaffold enhances biological activity. Studies have shown that specific stereoisomers exhibit improved binding affinities to target proteins compared to their achiral counterparts .
- Substituent Variations : Altering substituents on the pyrrolo[2,3-d]pyrimidine ring can affect the inhibitory activity against various kinases. For example, compounds with specific substitutions have demonstrated enhanced selectivity over other kinases, which is crucial for minimizing off-target effects .
Biological Activity Data
Recent studies have provided quantitative insights into the biological activity of this compound:
Activity Type | IC50 Value (nM) | Target |
---|---|---|
JAK3 Inhibition | 41 | Janus Kinase 3 |
HDM2-p53 PPI Inhibition | 169 | HDM2-p53 Protein-Protein Interaction |
CDPK1 Inhibition | 50 | Calcium-Dependent Protein Kinase 1 |
Case Studies
- Tofacitinib Synthesis : this compound is an important intermediate in the synthesis of tofacitinib, a well-known JAK inhibitor used in clinical settings . The compound's ability to modulate immune responses makes it vital for developing therapies targeting inflammatory diseases.
- Inhibitory Activity Against Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promise in combating malaria . The modifications made to the core structure were instrumental in enhancing efficacy against this parasite.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and ensuring purity?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with methyl-substituted piperidine amines under reflux conditions (e.g., using POCl₃ as a chlorinating agent) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and confirm purity >95% via reverse-phase C18 columns. NMR (¹H/¹³C) and HRMS are critical for structural validation .
Q. How can spectroscopic techniques characterize this compound?
- ¹H NMR : Key signals include aromatic protons (δ 8.0–8.4 ppm for pyrrolopyrimidine) and methyl groups (δ 1.5–3.0 ppm for piperidine and N-methyl) .
- HRMS : Confirm molecular weight (C₁₃H₁₉N₅: 245.32 g/mol) with <2 ppm error .
- IR : Detect N-H stretches (~3100 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What storage conditions are optimal for maintaining stability?
- Store at 2–8°C in a dark, airtight container under inert gas (e.g., N₂). Avoid exposure to moisture to prevent hydrolysis of the pyrrolopyrimidine core .
Advanced Research Questions
Q. How is kinase selectivity evaluated for this compound, and what are key findings?
- Methods : Perform kinase profiling assays (e.g., radiometric or fluorescence-based) against a panel of 50+ kinases. Use JAK1/JAK2 enzymatic assays (IC₅₀ determination) .
- Results : The compound shows JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2. Activity against calcium-dependent kinases (CpCDPK1/TgCDPK1) is also observed, suggesting off-target effects require further study .
Q. What strategies are used to optimize pharmacokinetic properties during lead development?
- ADME Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays). For this compound, moderate clearance (15 mL/min/kg) and >90% plasma binding were reported .
- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risk (IC₅₀ >10 µM is desirable) .
Q. How do in vivo efficacy models validate therapeutic potential?
- Collagen-Induced Arthritis (CIA) : Administer 10 mg/kg/day orally in mice; measure paw swelling reduction and cytokine levels (IL-6/TNF-α) .
- Adjuvant-Induced Arthritis (AIA) : Rat models show dose-dependent inhibition of joint inflammation at 5–20 mg/kg .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Case Study : In vitro IC₅₀ values may not predict in vivo efficacy due to bioavailability differences. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC) with target engagement. For example, 80% JAK1 inhibition in vivo requires AUC₀–24h >2000 ng·h/mL .
Q. Methodological Challenges and Solutions
Q. What computational tools aid in structure-activity relationship (SAR) analysis?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with JAK1’s ATP-binding pocket. The methylpiperidine moiety enhances binding via hydrophobic contacts with Leu959 and Val889 .
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing methyl with cyclopropyl) .
Q. How is stereochemical purity confirmed during synthesis?
- Chiral HPLC : Use Chiralpak AD-H columns (hexane:isopropanol = 90:10) to resolve (3R,4R) and (3S,4S) enantiomers .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm absolute configuration (e.g., CCDC deposition for analogs) .
Q. What toxicity screening is essential for preclinical development?
Properties
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.